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Introduction
The integrity and accurate sizing of RNA are critical for a multitude of molecular biology

applications, including Northern blotting, RT-PCR, and next-generation sequencing.

Formaldehyde-agarose gel electrophoresis is a standard method for assessing RNA quality.

The choice of buffer system in this process is paramount, as it directly impacts RNA stability,

migration, and resolution. While 3-(N-morpholino)propanesulfonic acid (MOPS) has traditionally

been the buffer of choice, HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer

offers several advantages, making it a compelling alternative for many applications. This

document provides detailed application notes and protocols for the use of HEPES buffer in

RNA electrophoresis.

Advantages of HEPES Buffer in RNA Analysis
HEPES, a zwitterionic "Good's" buffer, offers a stable pH environment within the physiological

range (pKa ≈ 7.5), which is crucial for maintaining RNA integrity during electrophoresis.[1][2] Its

key advantages include:

Stable pH Environment: HEPES provides a robust buffering capacity between pH 6.8 and

8.2, minimizing pH fluctuations during electrophoresis that can lead to RNA degradation.[3]
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Inhibition of RNase Activity: HEPES has been shown to reduce the activity of RNases,

thereby protecting RNA from degradation during sample preparation and electrophoresis.[3]

Improved Resolution of Large RNA: Studies have demonstrated that a HEPES-based buffer

system can significantly improve the resolution of high molecular weight RNA species, such

as ribosomal RNA precursors, when compared to traditional MOPS-based buffers.[1]

Reduced Formaldehyde Concentration: The use of a HEPES-based buffer system can allow

for a five-fold reduction in the concentration of formaldehyde, a toxic and volatile chemical,

without compromising RNA denaturation.[1]

Shorter Run Times: Electrophoresis run times can be significantly shortened with HEPES-

based buffers compared to the 4 to 5-hour runs often required with MOPS buffer, which may

also necessitate buffer recirculation.[1]

Disadvantages and Considerations
Despite its advantages, there are some considerations when using HEPES buffer:

Potential for Interference: While generally non-interfering, HEPES can interact with certain

cellular processes and may not be suitable for all downstream applications. For example, it

has been reported to interfere with the reaction between DNA and some restriction enzymes.

[4]

Cost: HEPES can be more expensive than other buffering agents like MOPS.[5]

Concentration Effects: High concentrations of HEPES may be toxic to cells, so it is important

to use it within the recommended concentration range.[3][6]

Data Presentation: Comparison of Buffer Systems
for RNA Electrophoresis
The following table summarizes the key quantitative parameters for different buffer systems

used in denaturing RNA agarose gel electrophoresis.
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Parameter
HEPES-
Triethanolamine
(HT) Buffer

MOPS Buffer TBE/TAE Buffer

Buffer Composition

(1X)

30 mM HEPES, 30

mM Triethanolamine

20 mM MOPS, 8 mM

Sodium Acetate, 1

mM EDTA

89 mM Tris, 89 mM

Boric acid, 2 mM

EDTA (TBE); 40 mM

Tris, 20 mM Acetic

acid, 1 mM EDTA

(TAE)

pH ~7.6 (do not adjust) ~7.0
~8.3 (TBE); ~8.0

(TAE)

Formaldehyde

Concentration in Gel
0.4 M 2.2 M

Not typically used for

denaturing RNA gels

Running Voltage 6 V/cm 5-7 V/cm 1-5 V/cm

Typical Run Time

(mini-gel)
~2 hours

4-5 hours (may

require recirculation)
Variable

Key Advantages

Improved resolution of

large RNA, shorter run

time, reduced

formaldehyde

Well-established

protocols, good

resolution for a wide

range of RNA sizes

Inexpensive, readily

available

Key Disadvantages Newer protocol

Longer run times,

higher formaldehyde

concentration, buffer

can yellow with age

Not ideal for

denaturing RNA gels,

can have lower

buffering capacity

Experimental Protocols
Protocol 1: Denaturing RNA Agarose Gel
Electrophoresis using HEPES-Triethanolamine (HT)
Buffer
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This protocol is adapted from a method that demonstrates improved separation of high

molecular weight RNA.[1]

Materials:

HEPES (free acid)

Triethanolamine

Agarose, molecular biology grade

Formaldehyde (37% solution)

Nuclease-free water

RNA samples

Formamide

EDTA (0.5 M, pH 8.0)

Bromophenol blue

RNA ladder

Procedure:

Preparation of 50X HT Buffer Stock:

In a beaker, combine the required amount of liquid triethanolamine.

Add HEPES (free acid) and nuclease-free water to approximately 90% of the final volume.

Dissolve the reagents completely using a magnetic stirrer.

Bring to the final volume with nuclease-free water.

The pH should be approximately 7.6 ± 0.2 and should not be adjusted.[1]
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The 50X stock solution can be stored at room temperature and is stable under ambient

light.[1]

Preparation of 1% Agarose-Formaldehyde Gel:

For a 100 mL gel, dissolve 1 g of agarose in 85 mL of nuclease-free water by heating.

Cool the solution to 60°C.

In a fume hood, add 2 mL of 50X HT buffer and 4.4 mL of 37% formaldehyde (final

concentration 0.4 M).

Mix gently and pour the gel.

Tightly cover the gel casting assembly with plastic wrap during solidification to prevent

formaldehyde evaporation.[1]

Sample Preparation:

Prepare a 2X loading master mix by combining 14 volumes of loading dye (2.1X HT buffer,

1 mM EDTA, 0.04% bromophenol blue) with 1 volume of 37% formaldehyde.[1] This

mixture is not stable and should be used within a few hours.[1]

To your RNA sample (dissolved in formamide), add an equal volume of the 2X loading

master mix.

Heat the samples at 70°C for 5 minutes to denature the RNA, then cool to room

temperature.[1]

Electrophoresis:

Submerge the gel in 1X HT running buffer just before loading the samples.

Load the denatured RNA samples and an appropriate RNA ladder.

Run the gel at 6 V/cm for approximately 2 hours.[1] Buffer recirculation is typically not

necessary for shorter run times.[1]
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Visualization:

Stain the gel with an appropriate RNA stain (e.g., SYBR Gold or ethidium bromide)

according to the manufacturer's instructions.

Visualize the RNA bands using a UV transilluminator.

Protocol 2: Traditional Denaturing RNA Agarose Gel
Electrophoresis using MOPS Buffer
This protocol is a standard method for RNA analysis.

Materials:

MOPS (free acid)

Sodium Acetate

EDTA (0.5 M, pH 8.0)

Agarose, molecular biology grade

Formaldehyde (37% solution)

Nuclease-free water

RNA samples

Formamide

RNA loading dye

Procedure:

Preparation of 10X MOPS Buffer Stock:

Dissolve 41.8 g of MOPS (free acid) in 800 mL of nuclease-free water.

Add 8.2 g of sodium acetate.
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Add 20 mL of 0.5 M EDTA (pH 8.0).

Adjust the pH to 7.0 with NaOH.

Bring the final volume to 1 L with nuclease-free water.

Sterilize by filtration and store protected from light.

Preparation of 1% Agarose-Formaldehyde Gel:

For a 100 mL gel, dissolve 1 g of agarose in 72 mL of nuclease-free water by heating.

Cool the solution to 60°C.

In a fume hood, add 10 mL of 10X MOPS buffer and 18 mL of 37% formaldehyde (final

concentration 2.2 M).

Mix gently and pour the gel.

Sample Preparation:

Mix your RNA sample with a formaldehyde-containing loading dye.

Heat the samples at 65°C for 15 minutes to denature the RNA, then chill on ice.

Electrophoresis:

Submerge the gel in 1X MOPS running buffer.

Load the denatured RNA samples and an appropriate RNA ladder.

Run the gel at 5-7 V/cm. The run time can be 4-5 hours, and buffer recirculation may be

necessary to maintain pH stability.

Visualization:

Stain the gel with an appropriate RNA stain and visualize under UV light.

Visualizations
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Caption: Experimental workflow for denaturing RNA agarose gel electrophoresis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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